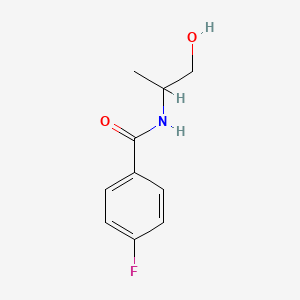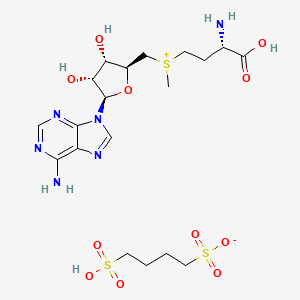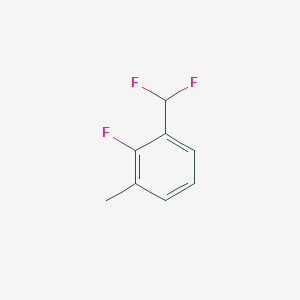
3-(Difluoromethyl)-2-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-2-fluorotoluene is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a difluoromethyl group (-CF₂H) and a fluorine atom (-F) attached to a toluene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluorotoluene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the toluene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide. The reaction is often carried out under mild conditions using a base like sodium bicarbonate and a photocatalyst such as iridium complexes, with blue LED light as the energy source .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of difluoromethylating agents in combination with catalysts and optimized reaction conditions can streamline the production process, making it cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)-2-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzaldehyde.
Reduction: Formation of 2-fluorotoluene.
Substitution: Formation of various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-(Difluoromethyl)-2-fluorotoluene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
Industry: Utilized in the development of advanced materials with improved thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-2-fluorotoluene involves its interaction with various molecular targets. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The fluorine atoms can also form strong hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Fluorotoluene: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
3-(Trifluoromethyl)-2-fluorotoluene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electron-withdrawing effects and different reactivity.
3-(Difluoromethyl)benzene: Lacks the additional fluorine atom, affecting its overall reactivity and applications.
Uniqueness: 3-(Difluoromethyl)-2-fluorotoluene is unique due to the combination of the difluoromethyl group and the fluorine atom on the aromatic ring. This combination imparts distinct electronic and steric effects, making the compound valuable for specific applications in pharmaceuticals and materials science .
Propriétés
Numéro CAS |
1214367-27-7 |
|---|---|
Formule moléculaire |
C8H7F3 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,8H,1H3 |
Clé InChI |
CEYSRKWTPANDBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
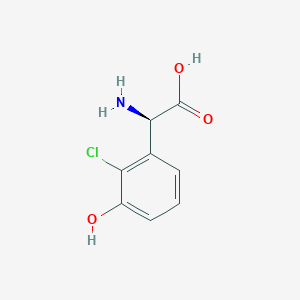

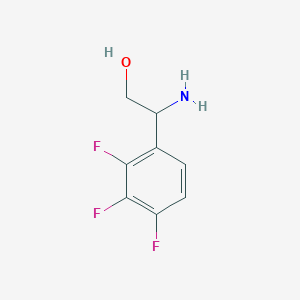
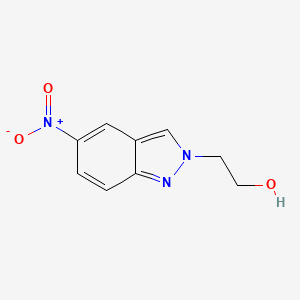
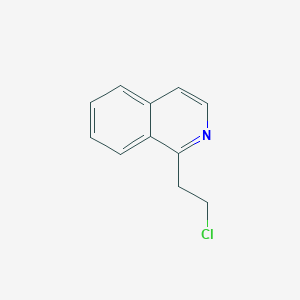
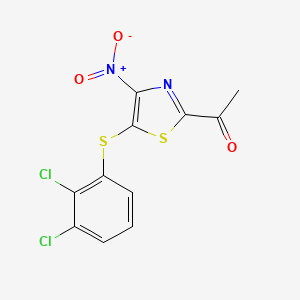
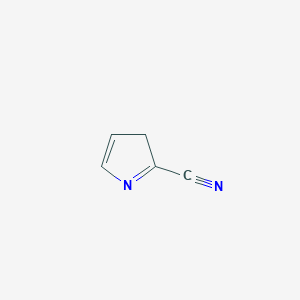
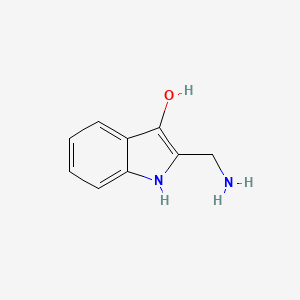
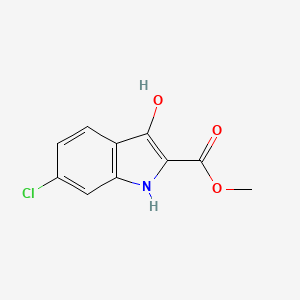
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
